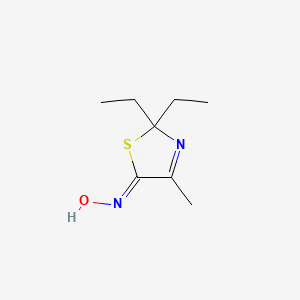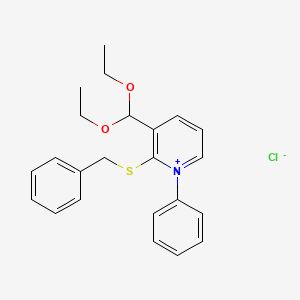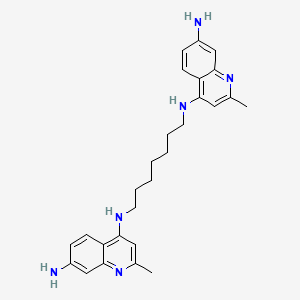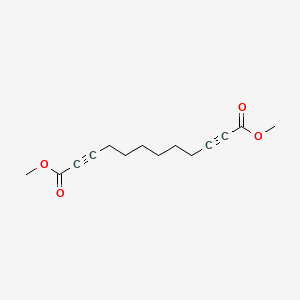
Phenyl 3-(3,3-dimethyltriazeno)-p-toluate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-(3,3-dimethyltriazeno)-p-toluate is a chemical compound known for its unique structure and properties It belongs to the class of triazene derivatives, which are characterized by the presence of a triazene group (-N=N-N-) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-(3,3-dimethyltriazeno)-p-toluate typically involves the reaction of 3,3-dimethyl-1-phenyltriazene with p-toluic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong acids or bases to facilitate the reaction. The reaction conditions often involve moderate temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput. Industrial production also focuses on sustainable practices, such as recycling solvents and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 3-(3,3-dimethyltriazeno)-p-toluate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-(3,3-dimethyltriazeno)-p-toluate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of Phenyl 3-(3,3-dimethyltriazeno)-p-toluate involves its interaction with molecular targets in biological systems. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the compound’s structure and the biological context.
Vergleich Mit ähnlichen Verbindungen
Phenyl 3-(3,3-dimethyltriazeno)-p-toluate can be compared with other triazene derivatives, such as:
Dacarbazine: Known for its antitumor activity, dacarbazine is used in cancer treatment.
Temozolomide: Another triazene derivative with significant anticancer properties.
3,3-Dimethyl-1-phenyltriazene: A simpler triazene compound with various chemical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
| 76765-27-0 | |
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
phenyl 3-(dimethylaminodiazenyl)-4-methylbenzoate |
InChI |
InChI=1S/C16H17N3O2/c1-12-9-10-13(11-15(12)17-18-19(2)3)16(20)21-14-7-5-4-6-8-14/h4-11H,1-3H3 |
InChI-Schlüssel |
BWZLIYAVTBMFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)N=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)
![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)


![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)


![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
